(4-Bromophenyl)(4-chlorophenyl)methanol
Overview
Description
(4-Bromophenyl)(4-chlorophenyl)methanol is an organic compound with the molecular formula C13H10BrClO It is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to a methanol group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes .
Mode of Action
It is suggested that the compound might interact with its targets in a way that leads to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its efficacy .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Bromophenyl)(4-chlorophenyl)methanol. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(4-chlorophenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzylmagnesium chloride in the presence of a suitable solvent like diethyl ether. The reaction proceeds through a Grignard reaction mechanism, where the organomagnesium compound acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)(4-chlorophenyl)methanol can undergo various chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: (4-Bromophenyl)(4-chlorophenyl)ketone.
Reduction: (4-Bromophenyl)(4-chlorophenyl)methane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(4-chlorophenyl)methanol has several applications in scientific research:
Comparison with Similar Compounds
- (4-Bromophenyl)(4-fluorophenyl)methanol
- (4-Chlorophenyl)(4-iodophenyl)methanol
- (4-Bromophenyl)(4-methylphenyl)methanol
Comparison: (4-Bromophenyl)(4-chlorophenyl)methanol is unique due to the combination of bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in chemical reactions .
Properties
IUPAC Name |
(4-bromophenyl)-(4-chlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKBUKUTDSVGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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